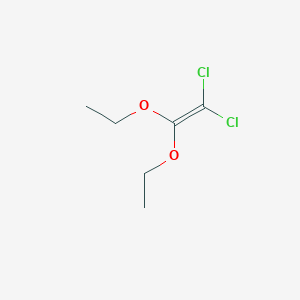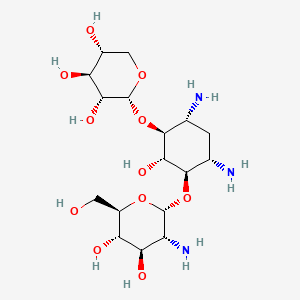
Gentamicin A2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gentamicin A2 is an aminoglycoside antibiotic derived from the bacterium Micromonospora echinospora. It is part of the gentamicin complex, which includes several related compounds used to treat various bacterial infections. This compound is particularly effective against gram-negative bacteria and is used in clinical settings to treat severe infections such as sepsis, pneumonia, and urinary tract infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The biosynthesis of gentamicin A2 involves a series of enzyme-catalyzed reactions. The core aminocyclitol moiety, 2-deoxystreptamine, is synthesized through the action of specific genes such as gtmB, gtmA, and gacH. Subsequent glycosylation steps involve the addition of sugar moieties by enzymes like GtmG and GtmE, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using Micromonospora echinospora. The fermentation conditions are optimized to maximize the yield of this compound, and the product is then purified through various chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Gentamicin A2 undergoes several types of chemical reactions, including:
Reduction: The bifunctional enzyme GenB4 catalyzes the reduction of specific functional groups in this compound.
Transamination: GenB4 also facilitates transamination reactions, which are crucial for the final steps of this compound biosynthesis.
Common Reagents and Conditions
Common reagents used in the chemical reactions involving this compound include reducing agents and transaminases. The reactions typically occur under mild conditions to preserve the integrity of the antibiotic structure .
Major Products Formed
The major products formed from the chemical reactions involving this compound include various derivatives of the gentamicin complex, such as gentamicin C1a and gentamicin C2a .
Wissenschaftliche Forschungsanwendungen
Gentamicin A2 has a wide range of scientific research applications:
Wirkmechanismus
Gentamicin A2 exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with protein synthesis by causing misreading of messenger RNA, ultimately leading to bacterial cell death . The primary molecular targets are the ribosomal RNA and associated proteins involved in the translation process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gentamicin A2 is part of the gentamicin complex, which includes:
- Gentamicin C1
- Gentamicin C1a
- Gentamicin C2
Uniqueness
Compared to other aminoglycosides, this compound has a unique structure that allows it to evade certain bacterial resistance mechanisms. Its ability to bind effectively to the bacterial ribosome and disrupt protein synthesis makes it a potent antibiotic .
Conclusion
This compound is a vital aminoglycoside antibiotic with significant clinical and research applications. Its unique biosynthetic pathway, chemical reactivity, and mechanism of action make it an important compound in the fight against bacterial infections.
Eigenschaften
Molekularformel |
C17H33N3O11 |
|---|---|
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C17H33N3O11/c18-4-1-5(19)15(31-17-12(26)9(23)6(22)3-28-17)13(27)14(4)30-16-8(20)11(25)10(24)7(2-21)29-16/h4-17,21-27H,1-3,18-20H2/t4-,5+,6+,7+,8+,9-,10+,11+,12+,13-,14+,15-,16+,17+/m0/s1 |
InChI-Schlüssel |
BIVUTZYWJNTGDG-GTMVCPGISA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)N |
Kanonische SMILES |
C1C(C(C(C(C1N)OC2C(C(C(CO2)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide](/img/structure/B14623785.png)
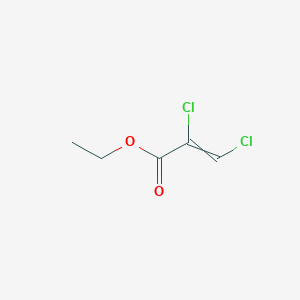

![N-[(Chloroimino)(piperidin-1-yl)methyl]benzamide](/img/structure/B14623811.png)
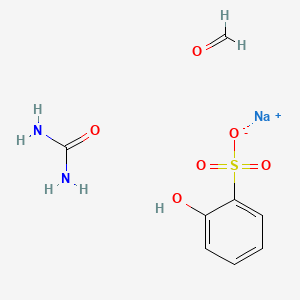
![4-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14623830.png)
![1-({4-[(4-Bromophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14623839.png)
![(1S,8S)-9-oxabicyclo[6.1.0]nonane](/img/structure/B14623845.png)
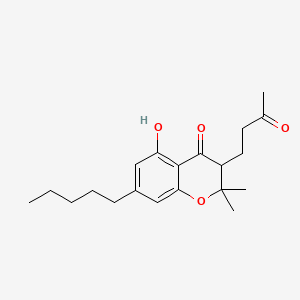

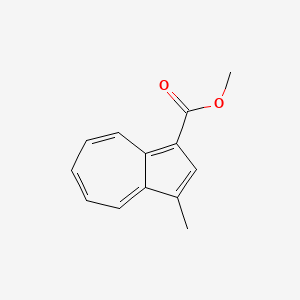
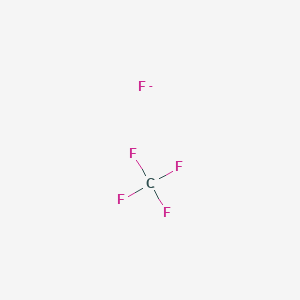
![3-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14623861.png)
